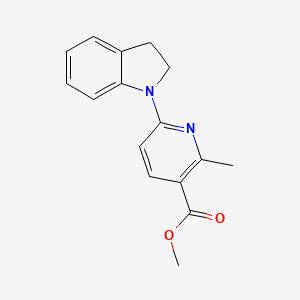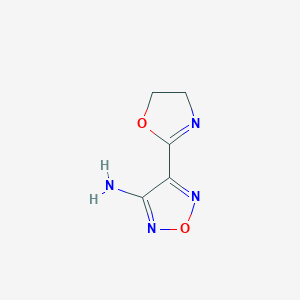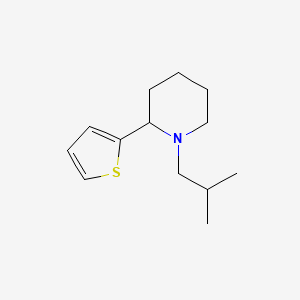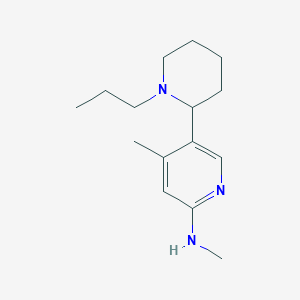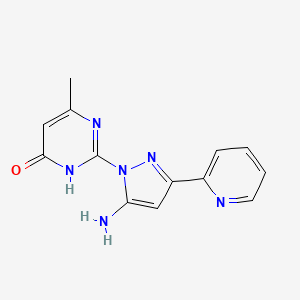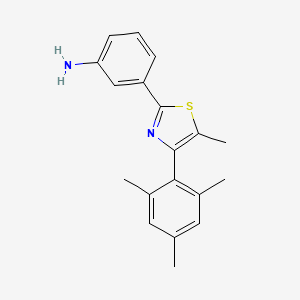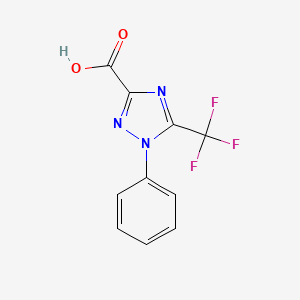
1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carboxylic acid derivatives. Industrial production methods may utilize optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality .
Chemical Reactions Analysis
1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .
Scientific Research Applications
1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride These compounds share structural similarities but differ in their chemical properties and applications. The presence of different functional groups can lead to variations in reactivity, stability, and biological activity .
Properties
Molecular Formula |
C10H6F3N3O2 |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
1-phenyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-14-7(8(17)18)15-16(9)6-4-2-1-3-5-6/h1-5H,(H,17,18) |
InChI Key |
IPWUYJGTOCXRKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797715.png)

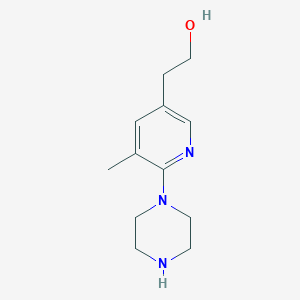
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11797740.png)
